molecular formula C22H33NO B8380755 5-Benzyl-3-dodecylisoxazole

5-Benzyl-3-dodecylisoxazole

Cat. No.: B8380755
M. Wt: 327.5 g/mol
InChI Key: FPXJRHZBYLCMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzisoxazole is a heterocyclic aromatic compound featuring a fused benzene and isoxazole ring (C₇H₅NO) .

5-Benzyl-3-dodecylisoxazole is a substituted benzisoxazole with a benzyl group (C₆H₅CH₂-) at position 5 and a dodecyl chain (C₁₂H₂₅-) at position 3. Challenges in synthesizing this compound may arise from steric hindrance due to the bulky dodecyl substituent or solubility issues during purification.

Properties

Molecular Formula

C22H33NO

Molecular Weight

327.5 g/mol

IUPAC Name

5-benzyl-3-dodecyl-1,2-oxazole

InChI

InChI=1S/C22H33NO/c1-2-3-4-5-6-7-8-9-10-14-17-21-19-22(24-23-21)18-20-15-12-11-13-16-20/h11-13,15-16,19H,2-10,14,17-18H2,1H3

InChI Key

FPXJRHZBYLCMMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=NOC(=C1)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Analysis :

  • The dodecyl chain in This compound confers significantly higher lipophilicity (logP ~8.5 predicted) compared to shorter alkyl or aromatic substituents, which may enhance bioavailability in lipid-rich environments but reduce aqueous solubility.
  • Polar groups (e.g., amino in 5-Amino-3-(4-methylphenyl)isoxazole) improve solubility in polar solvents, favoring pharmacokinetic profiles .

Heterocyclic Core Variations

Comparisons with structurally related heterocycles:

Compound Class Core Structure Key Differences Bioactivity/Applications
Benzisoxazole Benzene + isoxazole (O, N at 1,2) Reactive at C-3 and C-5 Neuroleptic, anti-inflammatory
Benzo[d]oxazole Benzene + oxazole (O, N at 1,3) Higher thermal stability Material science (e.g., liquid crystals)
Benzimidazole Benzene + imidazole (two N atoms) Basic nitrogen sites Antiviral, anticancer agents

Analysis :

  • Benzisoxazole derivatives are more reactive at C-3/C-5 due to electron-deficient isoxazole rings, enabling facile functionalization .
  • Benzoxazoles (e.g., 5-hexyl-2-(4-octylphenyl)benzo[d]oxazole ) exhibit higher thermal stability (boiling point ~26°C for some derivatives), making them suitable for material science applications.

Alkyl Chain Length Impact

Alkyl-substituted isoxazoles and benzoxazoles demonstrate chain-length-dependent properties:

Compound Name Alkyl Chain Length Key Effects
This compound C₁₂ Extreme lipophilicity; potential for prolonged biological half-life
5-hexyl-2-(4-octylphenyl)benzo[d]oxazole C₆ (hexyl), C₈ (octyl) Moderate lipophilicity; used in liquid crystal displays
5-Propyl-2-(pyridin-4-yl)benzo[d]oxazole C₃ Lower logP; improved solubility in organic solvents

Analysis :

  • Longer alkyl chains (e.g., dodecyl) increase membrane permeability but may complicate synthesis and purification due to solubility limitations.

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